molecular formula C34H51Cl4FN4O B12773294 1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride CAS No. 574001-66-4

1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride

Cat. No.: B12773294
CAS No.: 574001-66-4
M. Wt: 692.6 g/mol
InChI Key: VGDBONHXEQIVFN-DRLCBRQYSA-N
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Description

1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride is a useful research compound. Its molecular formula is C34H51Cl4FN4O and its molecular weight is 692.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine; tetrahydrochloride is a synthetic piperazine derivative with potential pharmacological applications. This article explores its biological activity, including receptor interactions, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound's chemical formula is represented as follows:

C27H38FCl4N3C_{27}H_{38}FCl_4N_3

Molecular Characteristics

  • Molecular Weight : 561.5 g/mol
  • Solubility : Soluble in organic solvents, sparingly soluble in water.

Structural Features

The compound features:

  • A piperazine core
  • A 4-fluorophenyl group
  • A methoxynaphthalene moiety

Dopaminergic Activity

Research indicates that compounds similar to this piperazine derivative exhibit significant dopaminergic activity. The presence of the fluorophenyl group is associated with enhanced binding affinity to dopamine receptors, particularly D2 receptors, which are implicated in psychotropic effects and antipsychotic activity .

Serotonergic Activity

Additionally, the compound may interact with serotonin receptors (5-HT), contributing to its potential as an antidepressant or anxiolytic agent. Compounds in this class have shown varying degrees of affinity for 5-HT_1A and 5-HT_2A receptors, suggesting a multifaceted mechanism of action .

Antipsychotic Potential

Studies have demonstrated that related piperazine derivatives possess neuroleptic properties comparable to established antipsychotics like haloperidol. These compounds have been evaluated for their efficacy in reducing symptoms of schizophrenia and other psychotic disorders while exhibiting a lower incidence of extrapyramidal side effects .

In Vivo Studies

In animal models, the compound has shown promise in reducing hyperactivity and improving cognitive function. For instance, a study involving rodents demonstrated that administration of the compound led to significant reductions in locomotor activity, suggesting potential antipsychotic effects .

Clinical Trials

While specific clinical trials for this exact compound may be limited, related compounds have undergone various phases of clinical testing. Notably, trials focusing on piperazine derivatives have indicated positive outcomes in managing mood disorders and anxiety, with ongoing investigations into their long-term safety profiles .

Table: Summary of Biological Activities

Activity TypeMechanismEvidence LevelReferences
DopaminergicD2 receptor bindingHigh ,
Serotonergic5-HT receptor interactionModerate ,
AntipsychoticNeuroleptic effectsHigh
Cognitive EnhancementReduction in hyperactivityModerate

Properties

CAS No.

574001-66-4

Molecular Formula

C34H51Cl4FN4O

Molecular Weight

692.6 g/mol

IUPAC Name

1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride

InChI

InChI=1S/C34H47FN4O.4ClH/c1-27(2)38-22-24-39(25-23-38)33(29-11-14-30(35)15-12-29)26-37-20-18-36(19-21-37)17-7-6-10-32-31-9-5-4-8-28(31)13-16-34(32)40-3;;;;/h4-5,8-9,11-16,27,33H,6-7,10,17-26H2,1-3H3;4*1H/t33-;;;;/m1..../s1

InChI Key

VGDBONHXEQIVFN-DRLCBRQYSA-N

Isomeric SMILES

CC(C)N1CCN(CC1)[C@H](CN2CCN(CC2)CCCCC3=C(C=CC4=CC=CC=C43)OC)C5=CC=C(C=C5)F.Cl.Cl.Cl.Cl

Canonical SMILES

CC(C)N1CCN(CC1)C(CN2CCN(CC2)CCCCC3=C(C=CC4=CC=CC=C43)OC)C5=CC=C(C=C5)F.Cl.Cl.Cl.Cl

Origin of Product

United States

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